molecular formula C14H33N3O2 B15179926 N-(2-Aminoethyl)-N'-octylethylenediamine acetate CAS No. 93778-79-1

N-(2-Aminoethyl)-N'-octylethylenediamine acetate

Cat. No.: B15179926
CAS No.: 93778-79-1
M. Wt: 275.43 g/mol
InChI Key: QJLRWDJLXDWGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-N’-octylethylenediamine acetate is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of an aminoethyl group and an octyl group attached to the ethylenediamine backbone, with an acetate counterion. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-octylethylenediamine acetate typically involves the reaction of N-(2-aminoethyl)ethane-1,2-diamine with octyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures. The resulting product is then treated with acetic acid to form the acetate salt.

Industrial Production Methods

Industrial production of N-(2-Aminoethyl)-N’-octylethylenediamine acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is achieved through multiple purification steps, including distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-octylethylenediamine acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N’-octylethylenediamine acetate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N’-octylethylenediamine acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane permeability and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)acetamide: Similar in structure but lacks the octyl group.

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a trimethoxysilane group instead of the octyl group.

    2-Aminoethyl methacrylate hydrochloride: Contains a methacrylate group instead of the octyl group.

Uniqueness

N-(2-Aminoethyl)-N’-octylethylenediamine acetate is unique due to the presence of both an aminoethyl group and a long-chain octyl group, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.

Properties

CAS No.

93778-79-1

Molecular Formula

C14H33N3O2

Molecular Weight

275.43 g/mol

IUPAC Name

acetic acid;N'-[2-(octylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C12H29N3.C2H4O2/c1-2-3-4-5-6-7-9-14-11-12-15-10-8-13;1-2(3)4/h14-15H,2-13H2,1H3;1H3,(H,3,4)

InChI Key

QJLRWDJLXDWGDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCNCCN.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.